molecular formula C30H46O3 B1662496 Oleanonic acid CAS No. 17990-42-0

Oleanonic acid

Cat. No. B1662496
CAS RN: 17990-42-0
M. Wt: 454.7 g/mol
InChI Key: FMIMFCRXYXVFTA-FUAOEXFOSA-N
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Description

Oleanolic acid, also known as oleanic acid, is a naturally occurring pentacyclic triterpenoid related to betulinic acid . It is widely distributed in food and plants where it exists as a free acid or as an aglycone of triterpenoid saponins . It can be found in olive oil, Phytolacca americana (American pokeweed), and Syzygium spp, garlic, etc .


Synthesis Analysis

Oleanolic acid biosynthesis starts with mevalonate to create squalene. Squalene monooxygenase in the next step oxidizes the squalene and forms an epoxide resulting in 2,3-oxidosqualene . Beta-amyrin synthase creates beta-amyrin by a ring formation cascade . After the formation of beta-amyrin, CYP716AATR2, also known as a cytochrome p450 enzyme, oxidizes carbon 28 turning it into alcohol . CYP716AATR2 converts the alcohol to aldehyde and finally to a carboxylic acid forming oleanolic acid .


Molecular Structure Analysis

The molecular weight of Oleanolic acid has been determined as 456.7 g/mol . It is a hard-hydrophobic compound, practically insoluble in water (1.748 g/L), which is usually extracted from plants using organic solvents such as methanol, ethanol .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Oleanonic acid .


Physical And Chemical Properties Analysis

Oleanolic acid is a hard-hydrophobic compound, practically insoluble in water (1.748 g/L), which is usually extracted from plants using organic solvents such as methanol, ethanol .

Scientific Research Applications

1. Therapeutic Potential in Various Diseases

Oleanolic acid, a pentacyclic triterpenoid, has been extensively studied for its therapeutic potential against a range of diseases. It shows promise in treating dyslipidemia, diabetes, and metabolic syndrome by enhancing insulin response, preserving β-cell functionality, and protecting against diabetes complications. Beyond this, it exhibits antiviral, anti-HIV, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities. It also interferes in the development of different types of cancer. However, its hydrophobic nature poses challenges in solubility, prompting various approaches to enhance its biopharmaceutical properties (Castellano, Ramos‐Romero, & Perona, 2022).

2. Hepatoprot

ective and Antioxidant ActivitiesOleanolic acid (OA) is recognized for its hepatoprotective effects and exhibits promising pharmacological activities such as anti-inflammatory, antioxidant, and anticancer activities. Its biosynthesis and pharmacology are well-understood, and the compound's importance in various studies is highlighted by the recent commercialization of OA-derived drugs. Research perspectives on OA focus on its potential application in synthetic derivatives, enhancing its solubility, bioavailability, and potency (Pollier & Goossens, 2012).

Safety And Hazards

Oleanolic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIMFCRXYXVFTA-FUAOEXFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939279
Record name 3-Oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleanonic acid

CAS RN

17990-42-0
Record name Olean-12-en-28-oic acid, 3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160
Citations
EM Giner-Larza, S Máñez, MC Recio, RM Giner… - European journal of …, 2001 - Elsevier
… its 3-oxo-analogue oleanonic acid, which was obtained from … leukocytes was reduced by oleanonic acid with an IC 50 of … phospholipase A 2 , while oleanonic acid was more active on …
Number of citations: 265 www.sciencedirect.com
EF Khusnutdinova, V Sinou, DA Babkov, O Kazakova… - Antibiotics, 2022 - mdpi.com
… The testing of ability to restore antibiotic activity of doxycycline and erythromycin at a 2 µg/mL concentration in a synergistic assay showed that oleanonic acid conjugate with spermine …
Number of citations: 9 www.mdpi.com
CS Funari, L Almeida, TG Passalacqua, I Martinez… - Acta …, 2016 - SciELO Brasil
… from Lippia species, the triterpenoid oleanonic acid (1) was the … Oleanonic acid (1) was 6.9-fold more potent against T. cruzi … cruzi Y strain when compared to oleanonic acid (1), with IC …
Number of citations: 22 www.scielo.br
H Gao, H Liu, T Tang, X Huang, D Wang, Y Li… - Molecular and Cellular …, 2018 - Elsevier
… In the present study, oleanonic acid inhibited the … with oleanonic acid, and the pathological changes accompanying cardiac hypertrophy were relieved. In conclusion, oleanonic acid can …
Number of citations: 12 www.sciencedirect.com
L Borkova, R Adamek, P Kalina, P Drašar… - …, 2017 - Wiley Online Library
A total of 41 new triterpenoids were prepared from allobetulone, methyl betulonate, methyl oleanonate, and oleanonic acid to study their influence on cancer cells. Each 3‐oxotriterpene …
Y Jin, J Zhao, KM Jeong, DE Yoo, SY Han… - Archives of pharmacal …, 2017 - Springer
A reliable analytical method based on high-performance liquid chromatography-ultraviolet detection was established for the determination of oleanonic acid (OA) content in Chios gum …
Number of citations: 12 link.springer.com
I Smirnova, A Petrova, G Giniyatullina, A Smirnova… - Molecules, 2022 - mdpi.com
… -, 2-benzylidene) oleanonic acid derivatives, holding some … of oleanonic acid demonstrated high potency with selectivity index SI 27 (IC 50 21 μM) and 42 (IC 50 12 μM). Oleanonic acid …
Number of citations: 4 www.mdpi.com
L Rui, G Qian‐Qun, C Cheng‐Bin… - Chinese Journal of …, 2005 - Wiley Online Library
… isolated from Schefflera venulosa together with the known oleanonic acid (2) as a new cell … Compound 2 was identified as oleanonic acid by physicochemical properties and spectral …
Number of citations: 11 onlinelibrary.wiley.com
R Alexander Lindo, C Salmon, D McGrowder - Int J Pharm Res, 2017 - academia.edu
… Oleanonic acid found in this study, as well … oleanonic acid isolated from hexane and chloroform fractions displayed LC100 at 31.25 µg/ml adult Brugia malayi in vitro [17]. Oleanonic acid …
Number of citations: 3 www.academia.edu
V Kroškins, J Lugiņina, A Mishnev, M Turks - Molbank, 2022 - mdpi.com
… Nevertheless, amides of ursonic and oleanonic acid have not been widely studied. Wang’s … Hence, we decided to assemble novel ursonic and oleanonic acid 8-aminoquinoline amides. …
Number of citations: 1 www.mdpi.com

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